REACTION_CXSMILES
|
[NH2:1]OS(O)(=O)=O.[NH:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:12]([O:14][CH2:15][CH3:16])=[O:13].C([O-])([O-])=O.[K+].[K+]>O>[NH2:1][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:2.3.4|
|
Name
|
|
Quantity
|
26.64 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
the resulting mixture is stirred at 90° C. for 30 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture is cooled to RT
|
Type
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STIRRING
|
Details
|
The resulting mixture is stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with H2O (10 mL×3)
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Type
|
EXTRACTION
|
Details
|
The filtrate is extracted with ethyl acetate (50 mL×5)
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash column chromatography on silica gel (1% MeOH-DCM)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=NC=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |